molecular formula C16H18ClNO3 B3851926 6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one

6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one

Cat. No. B3851926
M. Wt: 307.77 g/mol
InChI Key: BTXZFKMAFSKRMW-UHFFFAOYSA-N
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Description

6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one is a synthetic compound that belongs to the class of chromen-4-one derivatives. It has been the subject of significant scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one is not fully understood. However, it is believed to work by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of bacteria, fungi, and viruses. It may also induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one has been shown to have significant biochemical and physiological effects. It can inhibit the growth of a wide range of bacteria, fungi, and viruses. It can also induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity.

Future Directions

There are several future directions for research on 6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one. One direction is to investigate its potential as an anticancer agent further. Another direction is to optimize its activity against specific bacteria, fungi, and viruses. Additionally, the mechanism of action of this compound needs to be elucidated further to optimize its therapeutic potential.

Scientific Research Applications

6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one has been studied extensively for its potential therapeutic applications. It has been found to have significant antibacterial, antifungal, and antiviral properties. It has also been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.

properties

IUPAC Name

6-chloro-3-[[3-(hydroxymethyl)piperidin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c17-13-3-4-15-14(6-13)16(20)12(10-21-15)8-18-5-1-2-11(7-18)9-19/h3-4,6,10-11,19H,1-2,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXZFKMAFSKRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=COC3=C(C2=O)C=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-[[3-(hydroxymethyl)piperidin-1-yl]methyl]chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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